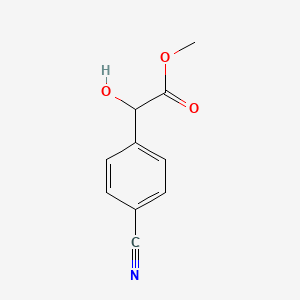

Methyl 2-(4-cyanophenyl)-2-hydroxyacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-cyanophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-5,9,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVCFIDIBISAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52798-36-4 | |

| Record name | methyl 2-(4-cyanophenyl)-2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Alpha Hydroxyester Structural Motif and Chemical Relevance

The alpha-hydroxyester functional group is characterized by a carboxylic acid ester with a hydroxyl group on the carbon atom adjacent to the carbonyl group (the α-carbon). This arrangement confers a unique set of chemical properties and reactivity. Alpha-hydroxy acids (AHAs), the parent compounds of alpha-hydroxyesters, are naturally occurring substances found in various plants and fruits, with well-known examples including glycolic acid, lactic acid, and mandelic acid. wikipedia.org

The chemical relevance of the alpha-hydroxyester motif is vast. These compounds are stronger acids than their non-hydroxylated counterparts due to the stabilizing effect of intramolecular hydrogen bonding. wikipedia.org They serve as crucial intermediates in a wide array of chemical transformations. For instance, they are valuable precursors for the synthesis of α-amino acids, which are the fundamental building blocks of proteins. google.com Furthermore, alpha-hydroxyesters are utilized in the industrial-scale preparation of various compounds, including aldehydes, through oxidative cleavage. wikipedia.org

In the realm of materials science, poly(α-hydroxy) acids, derived from the polymerization of alpha-hydroxy acids or their cyclic diesters (lactides), form a class of biodegradable and biocompatible polymers with significant applications in the pharmaceutical and biomedical fields. researchgate.netresearchgate.net These polymers, such as polylactic acid (PLA) and polyglycolic acid (PGA), are used in drug delivery systems, surgical sutures, and tissue engineering scaffolds. researchgate.net

The Role of Cyanoaryl Moieties in Synthetic Intermediates and Advanced Materials

The cyano group (-C≡N), when attached to an aromatic ring (an aryl group), forms a cyanoaryl moiety. This functional group is a powerful tool in organic synthesis due to its strong electron-withdrawing nature and its ability to be transformed into a variety of other functional groups. Nitriles, the class of organic compounds containing a cyano group, are considered versatile building blocks in organic synthesis.

The cyano group can be readily converted into amines, carboxylic acids, amides, and tetrazoles, making cyanoaryl compounds valuable synthetic intermediates for the preparation of pharmaceuticals and other complex organic molecules. The presence of a cyano group on an aromatic ring can also influence the reactivity of the ring itself, facilitating certain types of substitution reactions.

Beyond their role as synthetic intermediates, cyanoaryl moieties are integral components of advanced materials. The electronic properties imparted by the cyano group are leveraged in the design of semiconducting polymers for flexible electronics. youtube.com These materials are crucial for the development of innovative technologies such as flexible displays, wearable sensors, and implantable devices. youtube.com The ability of the cyano group to influence charge transport properties makes it a key feature in the molecular engineering of materials for organic field-effect transistors (OFETs) and other electronic components.

Strategic Importance of Methyl 2 4 Cyanophenyl 2 Hydroxyacetate As a Multifunctional Building Block

Methyl 2-(4-cyanophenyl)-2-hydroxyacetate strategically combines the key features of both alpha-hydroxyesters and cyanoaryl compounds into a single, multifunctional molecule. This unique combination makes it a highly valuable building block in organic synthesis, offering multiple points for chemical modification and elaboration.

The alpha-hydroxyester portion of the molecule provides a chiral center (at the α-carbon), making it a useful precursor for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The hydroxyl and ester groups can be independently or concertedly involved in a variety of chemical reactions, such as esterification, etherification, oxidation, and reduction.

The 4-cyanophenyl group, on the other hand, introduces a site for further functionalization. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. The aromatic ring itself can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional substituents.

A closely related compound, Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate, has been described as a multifunctional adduct capable of forming complexes with various metal ions, highlighting the potential for such structures to be used in the development of new materials and catalysts. mdpi.com The strategic placement of the hydroxyl, ester, and cyanoaryl functionalities in Methyl 2-(4-cyanophenyl)-2-hydroxyacetate provides a powerful platform for the construction of complex molecular architectures with potential applications in medicinal chemistry, materials science, and catalysis.

Historical Context and Recent Advances in Alpha Hydroxyester Chemistry

Direct Synthetic Routes

Direct synthetic methods for obtaining methyl 2-(4-cyanophenyl)-2-hydroxyacetate typically involve the formation of the core α-hydroxy ester structure through carbon-carbon bond formation or the functional group manipulation of a pre-existing molecule.

Morita-Baylis-Hillman (MBH) Adduct Formation Strategies

The Morita-Baylis-Hillman (MBH) reaction is a powerful atom-economical method for carbon-carbon bond formation. nih.govtheaic.orgwikipedia.org It involves the coupling of an activated alkene, such as methyl acrylate, with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst. nih.govtheaic.orgwikipedia.org For the synthesis of methyl 2-(4-cyanophenyl)-2-hydroxyacetate, this reaction utilizes 4-cyanobenzaldehyde (B52832) and methyl acrylate, commonly catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govmdpi.com

The reaction is known to be sensitive to steric hindrance and the electronic nature of the substrates. Aromatic aldehydes bearing electron-withdrawing groups, such as the cyano group in 4-cyanobenzaldehyde, generally exhibit good reactivity in the MBH reaction. nih.gov The general mechanism involves the initial Michael addition of the catalyst to the activated alkene, followed by an aldol-type addition to the aldehyde, and subsequent elimination of the catalyst to yield the desired product. The reaction progress and yield can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature.

Below is a representative table illustrating the reaction conditions for the Morita-Baylis-Hillman reaction with analogous substrates.

| Aldehyde | Alkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 4-Nitrobenzaldehyde | Methyl acrylate | DABCO (15) | 1,4-Dioxane | 14-17 | Excellent |

| Isatin | Methyl acrylate | DABCO (25) | Acetonitrile | 3 | 91 |

| 5-Bromoisatin | Ethyl acrylate | DABCO (100) | Solvent-free (0 °C) | Minutes | High |

Photochemical Reduction Approaches for Alpha-Keto Esters

An alternative strategy for the synthesis of methyl 2-(4-cyanophenyl)-2-hydroxyacetate involves the photochemical reduction of the corresponding α-keto ester, methyl 2-(4-cyanophenyl)-2-oxoacetate. This approach utilizes photoredox catalysis, a rapidly developing field in organic synthesis that employs light to initiate chemical transformations under mild conditions. tuwien.at

Hantzsch esters are commonly employed as effective hydrogen atom donors in these photochemical reductions. organic-chemistry.org The reaction is typically initiated by a photocatalyst that, upon excitation by visible light, facilitates a single-electron transfer process. This leads to the formation of a radical intermediate from the α-keto ester, which is then reduced by the Hantzsch ester to afford the desired α-hydroxy ester. This method offers a green chemistry approach, often proceeding at ambient temperature and avoiding the use of harsh reducing agents.

The general scheme for the photochemical reduction of an α-keto ester using a Hantzsch ester is as follows:

Scheme of Photochemical Reduction

While a specific protocol for methyl 2-(4-cyanophenyl)-2-oxoacetate is not extensively detailed in the literature, the reduction of analogous aromatic α-ketoesters provides a strong precedent for its feasibility.

Esterification of 2-(4-Cyanophenyl)-2-hydroxyacetic Acid

The direct esterification of 2-(4-cyanophenyl)-2-hydroxyacetic acid with methanol (B129727) presents a straightforward and classical approach to obtaining the target methyl ester. The Fischer esterification is a widely used method for this transformation, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comathabascau.camit.edu

This equilibrium-controlled reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, and/or by the removal of water as it is formed. masterorganicchemistry.comathabascau.camit.edu Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). The reaction generally requires heating under reflux to achieve a reasonable reaction rate.

The esterification of mandelic acid, a close structural analogue of 2-(4-cyanophenyl)-2-hydroxyacetic acid, is well-documented and serves as a reliable model for this synthesis.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) |

| Mandelic Acid | Methanol | Conc. HCl | Reflux, 5 h | High |

| Benzoic Acid | Methanol | Conc. H₂SO₄ | 65 °C | High |

| Lauric Acid | Ethanol | Acetyl Chloride (in situ HCl) | Reflux, 1 h | Not specified |

Organometallic Catalysis in Alpha-Arylation

Organometallic catalysis provides powerful tools for the construction of carbon-carbon bonds, and the α-arylation of esters is a key application in this area. These methods are particularly useful for creating a direct bond between an aromatic ring and the α-carbon of an ester.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of C-C bonds. mdpi.comrsc.org The α-arylation of esters, including α-hydroxy esters, can be achieved through the reaction of an ester enolate with an aryl halide. In the context of synthesizing methyl 2-(4-cyanophenyl)-2-hydroxyacetate, this would involve the coupling of a methyl 2-hydroxyacetate derivative with a 4-halobenzonitrile, such as 4-bromobenzonitrile (B114466).

The success of these reactions often relies on the careful selection of the palladium catalyst, ligands, and base. Bulky, electron-rich phosphine (B1218219) ligands are frequently employed to facilitate the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. The use of a suitable base is crucial for the in situ generation of the ester enolate.

Zinc Enolate Chemistry in Carbon-Carbon Bond Formation

Zinc enolates, often referred to as Reformatsky reagents, are valuable intermediates in the formation of β-hydroxy esters through the Reformatsky reaction. wikipedia.orgnih.govarkat-usa.org This reaction involves the treatment of an α-halo ester with zinc metal to generate an organozinc intermediate, which then adds to a carbonyl compound. wikipedia.orgnih.govarkat-usa.org For the synthesis of methyl 2-(4-cyanophenyl)-2-hydroxyacetate, this would entail the reaction of methyl bromoacetate (B1195939) with 4-cyanobenzaldehyde in the presence of activated zinc.

The activation of zinc is a critical step in the Reformatsky reaction and can be achieved through various methods, including the use of iodine, 1,2-dibromoethane, or trimethylsilyl (B98337) chloride (TMSCl). cerritos.edu The reaction is typically carried out in an aprotic solvent such as THF or diethyl ether. One of the key advantages of using zinc enolates is their lower reactivity compared to lithium or magnesium enolates, which often prevents side reactions such as self-condensation of the ester.

The reaction of various aldehydes with α-halo esters under Reformatsky conditions is well-established, and the use of 4-cyanobenzaldehyde as the electrophile is expected to proceed efficiently.

| Aldehyde/Ketone | α-Halo Ester | Zinc Activation | Solvent | Yield (%) |

| Various Aldehydes | Ethyl bromoacetate | Et₂Zn/Chiral Ligand | - | 50-60 |

| Isatin-derived Ketimines | Ethyl bromoacetate | Zn-CuCl | 2-MeTHF | High |

| Acrolein | Methyl-3-bromomethylcrotonate | Zinc | - | Not specified |

Stereoselective and Enantioselective Synthesis Pathways

The synthesis of specific enantiomers of α-hydroxy esters like Methyl 2-(4-cyanophenyl)-2-hydroxyacetate is of significant interest due to the distinct biological activities often exhibited by different stereoisomers. Enantioselective reduction reactions are a primary strategy for establishing the chiral center in these molecules. nih.gov A common and effective approach involves the asymmetric reduction of a prochiral α-keto ester precursor, in this case, methyl 2-(4-cyanophenyl)-2-oxoacetate (methyl 4-cyanobenzoylformate).

This transformation can be achieved using various catalytic systems, including transition-metal catalysis, organocatalysis, and enzymatic catalysis. nih.gov These methods facilitate the addition of a hydride to the ketone, with the chiral catalyst directing the approach of the hydride to one of the two enantiotopic faces of the carbonyl group, leading to the preferential formation of either the (R)- or (S)-enantiomer.

Catalytic Asymmetric Reduction:

Transition-Metal Catalysis: Chiral transition-metal complexes, often employing metals like Ruthenium, Rhodium, or Iridium, are widely used for the asymmetric hydrogenation of ketones. For instance, ruthenium catalysts paired with chiral ligands can achieve high enantioselectivity in the reduction of α-keto esters. These reactions typically require a hydrogen source, such as hydrogen gas (H₂), under pressure. dicp.ac.cn

Enzymatic Catalysis: Biocatalysis using enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases offers a highly selective and environmentally benign route. These enzymes can operate under mild conditions and often provide exceptionally high enantiomeric excess (ee). The selection of a specific enzyme from a library allows for targeting either the (R)- or (S)-product.

Organocatalysis: Chiral small organic molecules can also catalyze the enantioselective reduction of ketones. This approach avoids the use of metals and can offer unique reactivity and selectivity profiles.

A key advantage of these catalytic asymmetric methods is their ability to generate significant quantities of the desired chiral product from a small amount of a chiral catalyst, making the process atom-economical and efficient. dicp.ac.cn The development of these strategies is crucial for accessing optically pure intermediates used in the pharmaceutical and fine chemical industries.

Chromatographic and Other Advanced Purification Techniques in Synthesis

Following the synthesis of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate, particularly from racemic or non-enantioselective routes, purification is essential to isolate the compound from unreacted starting materials, byproducts, and to separate the resulting enantiomers. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and the analytical separation of chiral compounds like mandelic acid derivatives. nih.govscielo.brredalyc.org

For the separation of enantiomers (a process known as chiral resolution), HPLC utilizing a Chiral Stationary Phase (CSP) is the most common and effective method. nih.gov CSPs create a chiral environment within the column, causing the two enantiomers of the analyte to interact differently. This differential interaction leads to different retention times, allowing for their separation.

Common types of CSPs used for separating mandelic acid and its derivatives include those based on:

Polysaccharide Derivatives: Immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica (B1680970) gel, such as in CHIRALPAK® IC columns, has proven effective for baseline resolution of mandelic acid analogues. nih.gov

Molecularly Imprinted Polymers (MIPs): These are polymers created using a template molecule (in this case, one of the enantiomers of a mandelic acid derivative) to form specific recognition sites. MIP-packed columns can be highly effective for the chromatographic resolution of racemic mixtures. scielo.brredalyc.org

The choice of mobile phase is critical for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like n-hexane mixed with a polar modifier such as isopropanol (B130326) or ethanol. nih.gov Additives like trifluoroacetic acid (TFA) are often included to improve peak shape for acidic compounds. nih.gov

The table below summarizes typical chromatographic conditions used for the chiral separation of mandelic acid and its derivatives, which are analogous to Methyl 2-(4-cyanophenyl)-2-hydroxyacetate.

| Stationary Phase (Column) | Mobile Phase Composition | Flow Rate (ml/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| CHIRALPAK® IC (Cellulose derivative) | n-hexane / isopropanol with 0.1% TFA | 0.4–1.2 | 230 | nih.gov |

| Molecularly Imprinted Polymer (MIP) | Various buffers | Not specified | Not specified | scielo.brredalyc.org |

Beyond preparative HPLC, other advanced purification techniques include fractional recrystallization. This classical method can be effective if diastereomeric salts are formed by reacting the racemic acid with a chiral base. The resulting diastereomers often have different solubilities, allowing one to be crystallized preferentially.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. For derivatives of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate, such as Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, ¹H NMR spectroscopy provides critical information about the electronic environment of protons.

In the ¹H NMR spectrum of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, recorded in CDCl₃, distinct signals corresponding to different protons are observed. The spectrum shows singlets at 3.203 ppm for the hydroxyl (-OH) proton, 3.693 ppm for the methoxy (B1213986) (-OCH₃) protons, and 5.488 ppm for the methine (-CH) proton. The vinylic protons (=CH₂) appear as singlets at 5.804 and 6.307 ppm. A multiplet observed at 7.240 ppm is attributed to the aromatic protons, which have an identical chemical environment. rsc.org

¹H NMR Spectroscopic Data for Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.203 | Singlet | -OH |

| 3.693 | Singlet | -OCH₃ |

| 5.488 | Singlet | -CH |

| 5.804 | Singlet | =CH₂ |

| 6.307 | Singlet | =CH₂ |

For the parent compound, Methyl 2-(4-cyanophenyl)-2-hydroxyacetate, the ¹H NMR spectrum would be expected to show a singlet for the methoxy protons, a singlet for the methine proton, a signal for the hydroxyl proton, and signals for the aromatic protons, likely as two doublets due to the para-substitution pattern.

Vibrational and Electronic Spectroscopy (FT-IR, UV-Vis) in Molecular Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate displays several characteristic absorption bands. A broad peak at 3437 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching of the aromatic ring is observed at 2954 cm⁻¹, while the sp³ C-H stretch is seen at 3000 cm⁻¹. rsc.org A strong band at 1718 cm⁻¹ corresponds to the C=O stretching of the ester group. The presence of the cyano group is confirmed by a sharp peak at 2229 cm⁻¹. rsc.org Other notable peaks include the aromatic C=C stretching at 1629 cm⁻¹, the -CH₃ bending at 1440 cm⁻¹, and the C-O stretching at 1247 cm⁻¹. rsc.org

Characteristic FT-IR Bands for Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3437 | O-H stretch (hydroxyl) |

| 3000 | sp³ C-H stretch |

| 2954 | =C-H stretch (aromatic) |

| 2229 | C≡N stretch (cyano) |

| 1718 | C=O stretch (ester) |

| 1629 | C=C stretch (aromatic) |

| 1440 | -CH₃ bend |

For Methyl 2-(4-cyanophenyl)-2-hydroxyacetate, a similar FT-IR spectrum would be anticipated, with characteristic peaks for the hydroxyl, cyano, and ester functional groups.

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate and its metal complexes have been studied. Upon complexation with metal ions, changes in the electronic spectrum are observed, with new bands appearing in the region of 360–372 nm, which are attributed to d-d transitions in the metal complexes. mdpi.com For the parent compound, electronic transitions corresponding to the aromatic system and the carbonyl group would be expected.

Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to study its fragmentation patterns. The characterization of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate was supported by ESI-MS analysis. rsc.org While the specific fragmentation data for this derivative is not detailed, the technique would confirm the molecular weight and provide structural information through the analysis of fragment ions.

For Methyl 2-(4-cyanophenyl)-2-hydroxyacetate, ESI-MS would be expected to show a prominent molecular ion peak [M+H]⁺ or [M+Na]⁺. The fragmentation pattern would likely involve the loss of small molecules such as water (H₂O) from the hydroxyl group, methanol (CH₃OH) from the ester group, or the loss of the entire methoxycarbonyl group. Cleavage of the bond between the chiral center and the phenyl ring could also be a significant fragmentation pathway.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While attempts to grow single crystals of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate suitable for single-crystal XRD were unsuccessful, powder XRD was employed to characterize its transition metal complexes. rsc.org The powder XRD patterns of the complexes with Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, and Cu²⁺ revealed different crystal classes, including cubic, hexagonal, orthorhombic, and monoclinic systems. rsc.org This indicates that the coordination of the ligand to different metal ions results in distinct solid-state structures.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The unambiguous structural assignment of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate and its derivatives relies on the synergistic integration of data from various spectroscopic techniques. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the connectivity of the atoms. FT-IR spectroscopy confirms the presence of key functional groups such as hydroxyl, cyano, and ester moieties. Mass spectrometry provides the molecular weight and valuable information about the fragmentation of the molecule, which corroborates the proposed structure. Finally, X-ray crystallography, when applicable, offers a definitive three-dimensional picture of the molecule in the solid state.

In the case of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, the combined data from ¹H NMR, FT-IR, UV-Vis, and ESI-MS, along with computational studies, allowed for a confident characterization of the molecule. rsc.org A similar integrated approach would be essential for the complete and accurate structural elucidation of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate.

Table of Compounds Mentioned

| Compound Name |

|---|

| Methyl 2-(4-cyanophenyl)-2-hydroxyacetate |

| Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate |

| Chromium(III) complex of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate |

| Cobalt(III) complex of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate |

| Nickel(II) complex of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate |

| Manganese(II) complex of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate |

Reactions Involving the Hydroxyl Functionality

The secondary benzylic hydroxyl group is a key site for various chemical transformations, including esterification, etherification, oxidation, and reduction.

The hydroxyl group of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. Similarly, etherification can be achieved by reacting the compound with alkyl halides in the presence of a base. This process involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic acid (R-COOH) + Acid catalyst | 2-Acyloxy-2-(4-cyanophenyl)acetate |

| Esterification | Acid chloride (R-COCl) + Base | 2-Acyloxy-2-(4-cyanophenyl)acetate |

| Etherification | Alkyl halide (R-X) + Base | 2-Alkoxy-2-(4-cyanophenyl)acetate |

These reactions are fundamental in modifying the molecule's polarity and steric properties.

The secondary alcohol functionality can be oxidized to a ketone, yielding methyl 2-(4-cyanophenyl)-2-oxoacetate. This transformation can be accomplished using a variety of common oxidizing agents. Enzymatic oxidation is also a possibility, as esters of mandelic acid have been shown to be substrates for enzymes like (S)-mandelate dehydrogenase nih.gov.

Conversely, the benzylic hydroxyl group can be removed through reductive processes. Catalytic hydrogenation or treatment with reagents like hydriodic acid can lead to the deoxygenation of the alcohol, resulting in the formation of methyl (4-cyanophenyl)acetate researchgate.netresearchgate.net.

| Transformation | Reagent Example | Product |

| Oxidation | Chromium-based reagents (e.g., PCC) | Methyl 2-(4-cyanophenyl)-2-oxoacetate |

| Reduction (Deoxygenation) | Hydriodic Acid (HI) | Methyl (4-cyanophenyl)acetate |

Transformations of the Ester Moiety

The methyl ester group is susceptible to transformations typical of carboxylic acid derivatives, primarily involving nucleophilic acyl substitution.

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-cyanophenyl)-2-hydroxyacetic acid, under either acidic or basic conditions (saponification) researchgate.netresearchgate.net. The reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the ester carbonyl carbon.

Transesterification, the conversion of one ester to another, can be achieved by reacting Methyl 2-(4-cyanophenyl)-2-hydroxyacetate with a different alcohol in the presence of an acid or base catalyst mdpi.comorganic-chemistry.org. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol.

| Reaction Type | Conditions | Product |

| Hydrolysis (Acidic) | H₃O⁺, heat | 2-(4-cyanophenyl)-2-hydroxyacetic acid |

| Hydrolysis (Basic) | 1. NaOH, heat; 2. H₃O⁺ | 2-(4-cyanophenyl)-2-hydroxyacetic acid |

| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 2-(4-cyanophenyl)-2-hydroxyacetate |

While less electrophilic than aldehydes or ketones, the ester carbonyl can be attacked by strong nucleophiles. For instance, reaction with two or more equivalents of a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup msu.edugelest.com. The first equivalent of the Grignard reagent would deprotonate the hydroxyl group, and subsequent equivalents would add to the carbonyl group. This reaction proceeds through a ketone intermediate which is more reactive than the starting ester masterorganicchemistry.com.

Reactivity of the Cyano Group

The cyano (nitrile) group on the phenyl ring offers a wide range of synthetic possibilities, including hydrolysis, reduction, and additions of organometallic reagents.

The nitrile can be hydrolyzed to a carboxylic acid group (-COOH) under vigorous acidic or basic conditions, or to a primary amide (-CONH₂) under milder, controlled conditions libretexts.orgchemistrysteps.comlibretexts.orglibretexts.orgyoutube.com. This provides a pathway to synthesize 4-carboxy or 4-carbamoyl derivatives of mandelic acid.

Reduction of the cyano group can lead to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (-(CH₂)NH₂) libretexts.orgchemistrysteps.comwikipedia.org. Catalytic hydrogenation using reagents like Raney Nickel can also achieve this transformation, often with good selectivity in the presence of an ester researchgate.netorganic-chemistry.org.

Furthermore, the cyano group can react with Grignard reagents to form an imine intermediate, which upon hydrolysis yields a ketone masterorganicchemistry.comsioc-journal.cn. This allows for the introduction of a new carbon-carbon bond at the para position of the phenyl ring.

| Reaction Type | Reagents | Functional Group Transformation |

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | -C≡N → -COOH |

| Hydrolysis (partial) | H₂O₂, OH⁻ | -C≡N → -CONH₂ |

| Reduction | 1. LiAlH₄; 2. H₂O | -C≡N → -CH₂NH₂ |

| Addition of Grignard | 1. R-MgX; 2. H₃O⁺ | -C≡N → -C(=O)R |

Nitrile Hydrolysis and Reduction

The cyano group on the aromatic ring is a key site for chemical modification, readily undergoing both hydrolysis and reduction to yield other important functional groups.

Nitrile Hydrolysis: The hydrolysis of the nitrile group can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide, respectively. lumenlearning.comlibretexts.orgchemistrysteps.com This transformation involves the nucleophilic attack of water on the electrophilic carbon of the nitrile. lumenlearning.com

Under acidic conditions, the nitrile is typically heated with a strong acid like hydrochloric acid. libretexts.org The reaction proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.combyjus.com In the case of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate, this would result in the formation of Methyl 2-hydroxy-2-(4-carboxyphenyl)acetate.

Acid-Catalyzed Hydrolysis Reaction:

Reactant: Methyl 2-(4-cyanophenyl)-2-hydroxyacetate

Reagents: H₃O⁺, Heat

Product: Methyl 2-hydroxy-2-(4-carboxyphenyl)acetate

Byproduct: NH₄⁺

Conversely, base-catalyzed hydrolysis, typically using an alkali hydroxide solution like sodium hydroxide, initially forms a carboxylate salt. libretexts.orgchemistrysteps.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the final carboxylic acid product. libretexts.org

Nitrile Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. wikipedia.org This is a fundamental transformation for synthesizing aromatic amines.

Catalytic hydrogenation is a common and economical method, employing catalysts like Raney nickel, palladium, or platinum under hydrogen pressure. wikipedia.orglibretexts.org This process converts the cyano group into an aminomethyl group (-CH₂NH₂).

Another powerful method involves the use of stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as diethyl ether, followed by an aqueous workup. libretexts.orglibretexts.org This reaction efficiently reduces the nitrile to a primary amine. libretexts.org The reduction of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate would yield Methyl 2-(4-(aminomethyl)phenyl)-2-hydroxyacetate.

Alternatively, nitriles can be partially reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by hydrolysis. wikipedia.orglibretexts.org This reaction proceeds via an imine intermediate which is hydrolyzed during workup to afford the aldehyde. wikipedia.org

| Transformation | Reagents | Product Functional Group | Specific Product Name |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | Carboxylic Acid (-COOH) | Methyl 2-hydroxy-2-(4-carboxyphenyl)acetate |

| Base Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | Carboxylic Acid (-COOH) | Methyl 2-hydroxy-2-(4-carboxyphenyl)acetate |

| Reduction to Amine | 1. LiAlH₄, Ether 2. H₂O | Primary Amine (-CH₂NH₂) | Methyl 2-(4-(aminomethyl)phenyl)-2-hydroxyacetate |

| Reduction to Amine | H₂, Raney Ni | Primary Amine (-CH₂NH₂) | Methyl 2-(4-(aminomethyl)phenyl)-2-hydroxyacetate |

| Reduction to Aldehyde | 1. DIBAL-H, -78 °C 2. H₂O | Aldehyde (-CHO) | Methyl 2-(4-formylphenyl)-2-hydroxyacetate |

Cycloaddition Reactions and Heterocycle Formation

The nitrile functionality of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly through cycloaddition reactions. nih.gov

One prominent example is the [3+2] cycloaddition reaction. maxapress.com The nitrile group can be oxidized to a nitrile oxide, which is a reactive 1,3-dipole. This intermediate can then react with various dipolarophiles, such as alkenes or alkynes, to construct five-membered heterocyclic rings like isoxazoles or isoxazolines. researchgate.net For instance, reaction with an alkene would yield a 3-(4-(1-(methoxycarbonyl)-1-hydroxyethyl)phenyl)isoxazoline.

The cyano group can also participate in the formation of other heterocycles. For example, it can react with reagents like thioamides in the presence of suitable catalysts to form thiazole (B1198619) rings, a common motif in medicinal chemistry. google.com The formation of such heterocyclic systems significantly expands the molecular diversity accessible from Methyl 2-(4-cyanophenyl)-2-hydroxyacetate.

| Reaction Type | Key Intermediate/Reactant | Dipolarophile/Coreactant | Resulting Heterocycle |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Nitrile Oxide | Alkene (e.g., ethene) | Isoxazoline |

| [3+2] Dipolar Cycloaddition | Nitrile Oxide | Alkyne (e.g., ethyne) | Isoxazole |

| Heterocycle Synthesis | Nitrile | Thioacetamide/Cyclization reagents | Thiazole |

Transformations of the Aromatic Ring System

The aromatic ring of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate can undergo transformations, primarily influenced by the existing cyano substituent and by functional groups derived from it. The cyano group is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution.

A significant transformation of the aromatic system is indirectly achieved by the reduction of the nitrile group to an amino group, forming Methyl 2-(4-aminophenyl)-2-hydroxyacetate. achemblock.comuni.lu This conversion dramatically alters the electronic properties of the aromatic ring. The amino group is a powerful activating group and an ortho-, para-director. This change facilitates electrophilic substitution reactions such as halogenation, nitration, or sulfonation, primarily at the positions ortho to the amino group (positions 3 and 5 of the phenyl ring).

Coordination Chemistry and Metal Complexation of Methyl 2 4 Cyanophenyl 2 Hydroxyacetate Analogues

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate has been successfully achieved, yielding novel compounds with distinct physical and spectral properties. mdpi.com The ligand, a viscous liquid, reacts with various transition metal salts to form amorphous, colored solids that are stable at room temperature. mdpi.com These complexes are generally insoluble in water and common organic solvents like acetone, methanol (B129727), and ethanol, but show limited solubility in dimethyl sulfoxide (B87167) (DMSO). mdpi.com

Complexes of chromium(III), cobalt(III), nickel(II), manganese(II), and copper(II) with the ligand have been prepared and characterized using a range of spectroscopic and analytical techniques. mdpi.com The formation of these complexes is often indicated by a noticeable color change, which can be attributed to charge transfer phenomena or alterations in the d-d electronic transitions of the metal ions. mdpi.com The yields of these synthesis reactions are typically in the range of 60–85%. mdpi.com

Characterization of the ligand and its metal complexes has been carried out using methods such as UV-Visible spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Proton Nuclear Magnetic Resonance (¹H NMR). mdpi.com Powder X-ray diffraction (XRD) has also been employed to investigate the crystal structure of the complexes. mdpi.com

| Compound | Color | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Ligand (L”x) | Viscous Liquid | - | - |

| [Cr(L”x)₂(H₂O)₂]Cl₃ | Green | 75 | >300 |

| [Co(L”x)₂(H₂O)₂]Cl₃ | Pink | 85 | >300 |

| [Ni(L”x)₂]Cl₂ | Light Green | 70 | >300 |

| [Mn(L”x)₂]Cl₂ | Light Brown | 60 | >300 |

| [Cu(L”x)₂]Cl₂ | Blue | 65 | >300 |

Ligand Binding Modes and Geometrical Considerations in Metal Complexes

Computational studies, specifically using the semi-empirical PM6 method, have been instrumental in proposing the most plausible geometries for the synthesized metal complexes. mdpi.com These studies suggest that the Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate ligand coordinates with the metal ions, leading to the formation of complexes with specific spatial arrangements. mdpi.com

The optimized geometrical structures indicate that each metal center is coordinated by two molecules of the ligand. mdpi.com Based on these computational models, the following geometries have been proposed:

Octahedral geometry for the chromium(III) and cobalt(III) complexes. mdpi.com

Square planar geometry for the nickel(II) complex. mdpi.com

Tetrahedral geometry for the manganese(II) and copper(II) complexes. mdpi.com

The ability of a ligand to bind to a metal center through two or more donor atoms is a key aspect of coordination chemistry. Bidentate ligands, which bind via two donor sites, often form more stable complexes compared to monodentate ligands. libretexts.org

Electronic and Structural Properties of Metal-Adducts

The electronic properties of the transition metal adducts of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate have been investigated using UV-Visible spectroscopy. mdpi.com The color of the complexes is a direct manifestation of their electronic structure, arising from d-d transitions of the metal ions and charge transfer bands. mdpi.com

The structural properties of these metal-adducts have been further elucidated through powder X-ray diffraction (XRD) analysis. The XRD patterns revealed different crystal classes for the various complexes:

Cubic crystal class for the chromium(III) and cobalt(III) complexes. mdpi.com

Hexagonal crystal class for the nickel(II) complex. mdpi.com

Orthorhombic crystal class for the manganese(II) complex. mdpi.com

Monoclinic crystal class for the copper(II) complex. mdpi.com

Furthermore, the XRD data indicated that the complexes have nano-particle sizes, ranging from 4.5316 nm to 8.2560 nm. mdpi.com The interaction between the ligand and the metal ion influences the d-orbital energy splitting, which is a fundamental concept in Ligand Field Theory. libretexts.org Ligands that interact strongly with the metal cause a larger splitting of the d-orbital energies. libretexts.org

| Metal Complex | Proposed Geometry | Crystal System |

|---|---|---|

| Cr(III) Complex | Octahedral | Cubic |

| Co(III) Complex | Octahedral | Cubic |

| Ni(II) Complex | Square Planar | Hexagonal |

| Mn(II) Complex | Tetrahedral | Orthorhombic |

| Cu(II) Complex | Tetrahedral | Monoclinic |

Derivatives and Analogues: Design, Synthesis, and Structural Diversity

Modification of the Ester Group: Alkyl and Aryl Variations

The methyl ester group in the parent compound is a primary target for modification to influence properties such as lipophilicity, steric bulk, and reactivity. The synthesis of different alkyl and aryl esters is typically achieved through transesterification or by direct esterification of the parent carboxylic acid, 2-(4-cyanophenyl)-2-hydroxyacetic acid.

Aryl Variations: The synthesis of aryl esters introduces significant changes to the electronic and steric profile of the molecule. Direct esterification with phenols can be challenging, but methods using coupling agents or the conversion of the carboxylic acid to an acid chloride followed by reaction with a phenol (B47542) are effective. An alternative approach involves the use of triarylphosphites and N-iodosuccinimide under neutral conditions to directly convert carboxylic acids to aryl esters in good to high yields. rsc.org

| Ester Type | Synthetic Method | Key Reagents | Typical Conditions |

|---|---|---|---|

| Alkyl Esters (Simple) | Fischer-Speier Esterification | Alkyl alcohol (serves as solvent and reagent), Acid catalyst (e.g., H₂SO₄) | Refluxing the carboxylic acid in excess alcohol |

| Alkyl Esters (Complex) | Carbodiimide Coupling | Alkyl alcohol, DCC or EDC, DMAP (catalyst) | Room temperature in an inert solvent (e.g., CH₂Cl₂) |

| Aryl Esters | Acid Chloride Formation followed by Esterification | 1. SOCl₂ or (COCl)₂ 2. Phenol, Pyridine | Two-step process, often at low to room temperature |

| Aryl Esters | Direct Esterification | Phenol, Triarylphosphite, N-Iodosuccinimide | Neutral conditions in chlorobenzene |

Substitution on the Phenyl Ring: Electronic and Steric Effects

Introducing substituents onto the phenyl ring is a powerful strategy to modulate the electronic properties and steric profile of the molecule. The cyanophenyl group already possesses a strong electron-withdrawing nitrile group at the para position. Further substitutions can either enhance or counteract its electronic influence.

Electronic Effects: The addition of electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) can further decrease electron density in the aromatic ring, potentially influencing the acidity of the hydroxyl group or the reactivity of the benzylic position. Conversely, installing electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups (-CH₃) can increase the ring's electron density. These electronic perturbations can be critical for tuning the molecule's interaction with biological targets or its role in electronic materials. mdpi.com

Steric Effects: The placement of bulky substituents, particularly at the ortho positions relative to the main chain, can introduce significant steric hindrance. mdpi.comrsc.org This can restrict the rotation of the phenyl ring, influence the molecule's preferred conformation, and control the approach of reactants or binding partners. rsc.orgresearchgate.net For instance, steric hindrance can affect the rate of reactions at the benzylic hydroxyl group or dictate the stereochemical outcome of subsequent transformations. researchgate.net

| Substituent Type | Example | Position | Primary Effect | Potential Consequence |

|---|---|---|---|---|

| Electron-Withdrawing | -NO₂ | ortho, meta | Decreases ring electron density | Increases acidity of benzylic -OH |

| Electron-Donating | -OCH₃ | ortho, meta | Increases ring electron density | Alters binding interactions |

| Sterically Bulky | -C(CH₃)₃ | ortho | Steric Hindrance | Restricts bond rotation, influences conformation |

| Halogen | -F, -Cl | ortho, meta | Inductive withdrawal, weak resonance donation | Modulates lipophilicity and electronic character |

Introduction of Chiral Auxiliaries and Stereocenters

The hydroxyl-bearing carbon atom in Methyl 2-(4-cyanophenyl)-2-hydroxyacetate is a stereocenter. The synthesis of enantiomerically pure forms of this compound and its derivatives is crucial for applications in stereoselective synthesis and pharmacology. The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry during synthesis. youtube.com

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed. youtube.com For α-hydroxy esters, a common strategy involves attaching a chiral auxiliary to the carboxyl group. For example, an achiral glyoxylate (B1226380) derivative could be reacted with a nucleophile in the presence of a chiral ligand, or the corresponding acid could be esterified with a chiral alcohol that then directs a reduction or addition reaction. Evans' oxazolidinones and Oppolzer's camphor (B46023) sultam are well-known auxiliaries that have been successfully applied in a wide range of asymmetric reactions.

The general process involves three key steps:

Attachment: The achiral substrate is covalently bonded to the chiral auxiliary. youtube.com

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction that creates a new stereocenter. The steric and electronic properties of the auxiliary block one face of the reactive center, forcing the reagent to approach from the less hindered face, thus leading to the preferential formation of one diastereomer.

Removal: The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing the auxiliary to be recovered and reused. youtube.com

Construction of Multifunctional Derivatives with Pharmacologically Relevant Moieties

The core structure of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate can serve as a scaffold for building multifunctional molecules by incorporating moieties with known pharmacological relevance. mdpi.com This molecular hybridization strategy aims to create single molecules that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects or improved pharmacokinetic profiles.

For example, the hydroxyl or carboxyl groups can be used as handles to attach other pharmacophores. Esterification or etherification reactions can link the core scaffold to various heterocyclic systems known for their biological activity, such as piperazine (B1678402), triazole, or coumarin (B35378) derivatives. mdpi.combeilstein-journals.orgmdpi.com The synthesis of such hybrid compounds often involves multi-step reaction sequences, utilizing coupling reagents or functional group transformations to link the different molecular fragments. nih.govmdpi.com For instance, a piperazine moiety could be introduced by first converting the hydroxyl group to a leaving group and then performing a nucleophilic substitution. mdpi.com

| Moiety | Potential Pharmacological Relevance | Attachment Strategy |

|---|---|---|

| Piperazine | Antidepressant, Antipsychotic, Antihistaminic | Nucleophilic substitution at the benzylic carbon |

| 1,2,4-Triazole | Antifungal, Antimicrobial, Anticancer | Click chemistry (if alkyne/azide introduced) or linkage via ester/ether bond |

| Coumarin | Anticoagulant, Anti-inflammatory, Anticancer | Esterification of the carboxyl group with a hydroxycoumarin |

| Sulfonamide | Antibacterial, Diuretic, Carbonic Anhydrase Inhibition | Attachment to an amino-functionalized analogue of the core structure |

Incorporation into Supramolecular Assemblies and Polymeric Structures

The functional groups of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate make it an attractive building block for the construction of larger, organized structures such as supramolecular assemblies and polymers. The nitrile and hydroxyl groups are excellent candidates for participating in hydrogen bonding, a key interaction in directing the self-assembly of molecules into well-defined architectures. researchgate.net

Furthermore, both the nitrile and carboxylate (after hydrolysis) functionalities can act as ligands to coordinate with metal ions. This allows for the design and synthesis of coordination polymers or metal-organic frameworks (MOFs). In such structures, the organic molecule serves as a "linker" that connects metal "nodes," creating extended one-, two-, or three-dimensional networks. The synthesis of a multifunctional ligand, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, and its subsequent complexation with various metal ions (Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, Cu²⁺) has been reported, demonstrating the capacity of similar scaffolds to form metal complexes. mdpi.com These materials can have applications in catalysis, gas storage, and separation.

To create polymeric structures, the core molecule would first need to be functionalized with polymerizable groups. For example, the hydroxyl group could be esterified with acryloyl chloride to introduce a vinyl group, making the molecule a monomer suitable for radical polymerization. This would lead to polymers where the Methyl 2-(4-cyanophenyl)-2-hydroxyacetate unit is a pendant group along the polymer backbone, potentially imparting specific optical or binding properties to the final material.

Theoretical and Computational Investigations of Methyl 2 4 Cyanophenyl 2 Hydroxyacetate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., DFT studies)

There are no specific studies found in the scientific literature that detail the use of quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and molecular conformation of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate.

Such a study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. Key parameters like bond lengths, bond angles, and dihedral angles would be calculated.

Electronic Property Analysis: Calculation of electronic descriptors such as the distribution of electron density, Mulliken atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). These would provide insights into the molecule's reactivity and kinetic stability.

A hypothetical data table for optimized geometric parameters that would be generated from such a study is presented below for illustrative purposes.

Table 1: Hypothetical Optimized Geometric Parameters for Methyl 2-(4-cyanophenyl)-2-hydroxyacetate from a DFT Study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡N | Data not available |

| C=O (ester) | Data not available | |

| O-H | Data not available | |

| C-O (ester) | Data not available | |

| Bond Angle | O=C-O (ester) | Data not available |

| HO-C-CN | Data not available | |

| Dihedral Angle | C(ar)-C(ar)-C-O | Data not available |

Spectroscopic Property Prediction and Validation

No published research was found that focuses on the computational prediction and subsequent experimental validation of the spectroscopic properties of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate.

Theoretical spectroscopic analysis would involve:

IR and Raman Spectra: Calculation of vibrational frequencies to predict the infrared and Raman spectra. This would help in assigning the characteristic vibrational modes of functional groups like the nitrile (-C≡N), hydroxyl (-OH), and ester carbonyl (C=O).

NMR Spectra: Prediction of 1H and 13C NMR chemical shifts to aid in the structural elucidation and confirmation of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations to predict electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum.

Table 2: Illustrative Comparison of Hypothetical Predicted and Experimental Spectroscopic Data (cm-1).

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| Stretching | C≡N | Data not available | Data not available |

| Stretching | O-H | Data not available | Data not available |

| Stretching | C=O (ester) | Data not available | Data not available |

| Stretching | C-O (ester) | Data not available | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

A search of the available literature yielded no studies on the elucidation of reaction mechanisms involving Methyl 2-(4-cyanophenyl)-2-hydroxyacetate through computational modeling. This type of research is crucial for understanding how the molecule is formed and how it behaves in chemical reactions.

Areas for potential investigation would include:

Synthesis Pathway: Modeling the reaction pathways for its synthesis, for example, via the esterification of 4-cyanomandelic acid or the reaction of methyl 2-(4-cyanophenyl)-2-oxoacetate. This would involve locating transition states and calculating activation energies.

Reactivity Studies: Investigating the mechanisms of reactions where it acts as a reactant, such as hydrolysis, oxidation, or reduction, to predict reaction outcomes and selectivity.

Molecular Docking and Ligand-Receptor Interaction Studies in Chemical Systems

There is no available research detailing molecular docking or ligand-receptor interaction studies of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate within non-biological chemical systems. Such studies are valuable for understanding its potential application in areas like materials science or catalysis.

Potential applications of molecular docking in a chemical context could include:

Host-Guest Chemistry: Simulating the interaction of the molecule with a host molecule (e.g., a cyclodextrin (B1172386) or a metal-organic framework) to assess binding affinity and preferred binding modes.

Surface Interactions: Modeling the adsorption and interaction of the molecule on the surface of a catalyst or a material to understand surface-mediated processes.

Table 3: Hypothetical Molecular Docking Results in a Chemical Host-Guest System.

| Host System | Binding Energy (kcal/mol) | Key Interactions |

| Beta-Cyclodextrin | Data not available | Data not available |

| Zeolite ZSM-5 | Data not available | Data not available |

Advanced Simulation Techniques for Understanding Reactivity and Selectivity

No publications were identified that apply advanced simulation techniques, such as molecular dynamics (MD) or Monte Carlo simulations, to study the reactivity and selectivity of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate.

These advanced methods could provide deeper insights into:

Solvation Effects: Using MD simulations to understand how solvent molecules arrange around the solute and influence its conformational dynamics and reactivity.

Conformational Sampling: Employing enhanced sampling techniques to explore the full conformational landscape of the molecule, which is crucial for understanding its behavior in complex environments.

Q & A

Q. How do structural modifications (e.g., cyano vs. methoxy substituents) alter bioactivity?

- Methodology : Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic substitution. Compare IC₅₀ values in bioassays. For example, replacing methoxy with cyano groups in phenylacetate analogs enhances receptor binding due to increased electron-withdrawing effects .

Data Contradictions and Resolution

- Contradiction : Conflicting reports on synthetic yields (e.g., 29% vs. 91% in similar esters).

- Resolution : Optimize reaction stoichiometry (e.g., excess methyl chloroformate) and monitor intermediates via TLC. Batch-to-batch variability in starting materials (e.g., purity of 4-cyanophenyl precursors) must be controlled .

- Contradiction : Discrepancies in biological activity across studies.

- Resolution : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate compound stability during assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.